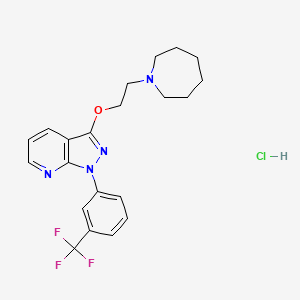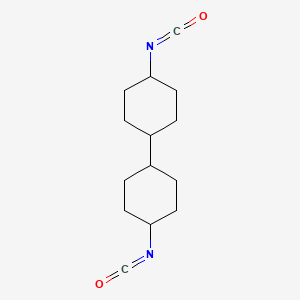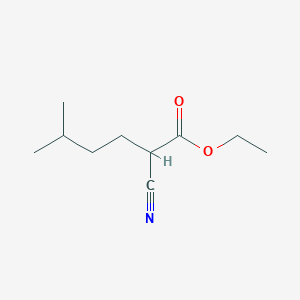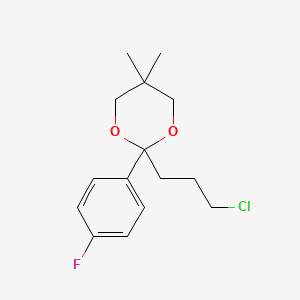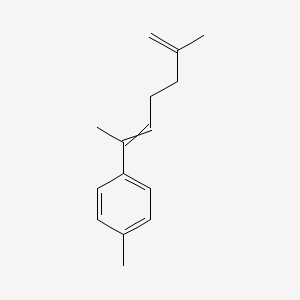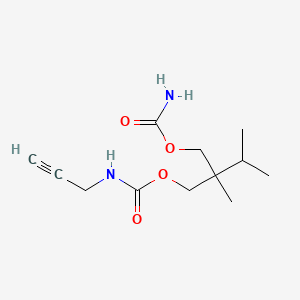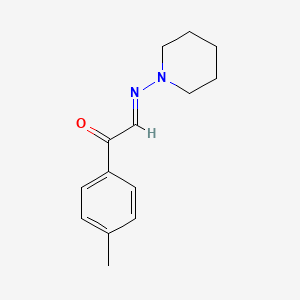
Triethyl(octyl)arsanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(octyl)arsanium iodide is an organoarsenic compound characterized by the presence of an arsenic atom bonded to three ethyl groups and one octyl group, with an iodide ion as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(octyl)arsanium iodide typically involves the reaction of triethylarsine with an octyl halide, followed by the addition of iodine. The reaction can be represented as follows:
(C2H5)3As+C8H17X→(C2H5)3AsC8H17X
(C2H5)3AsC8H17X+I2→(C2H5)3AsC8H17I
Where X is a halide such as chloride or bromide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(octyl)arsanium iodide can undergo various chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert the arsenic center back to arsenic(III) or even arsenic(I) states.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different organoarsenic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like thiols, amines, or phosphines can replace the iodide ion under appropriate conditions.
Major Products Formed
Oxidation: Arsenic(V) compounds such as triethyl(octyl)arsenic oxide.
Reduction: Arsenic(III) or arsenic(I) compounds.
Substitution: Various organoarsenic derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethyl(octyl)arsanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Mecanismo De Acción
The mechanism by which triethyl(octyl)arsanium iodide exerts its effects involves interactions with molecular targets such as proteins, enzymes, and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Triethylarsine: Lacks the octyl group and has different reactivity and applications.
Triethyl(octyl)phosphonium iodide: Similar structure but with phosphorus instead of arsenic.
Triethyl(octyl)stannane: Contains tin instead of arsenic.
Uniqueness
Triethyl(octyl)arsanium iodide is unique due to the presence of both ethyl and octyl groups bonded to arsenic, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
26451-95-6 |
|---|---|
Fórmula molecular |
C14H32AsI |
Peso molecular |
402.23 g/mol |
Nombre IUPAC |
triethyl(octyl)arsanium;iodide |
InChI |
InChI=1S/C14H32As.HI/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
WFZCZTMCSJXGJA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[As+](CC)(CC)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


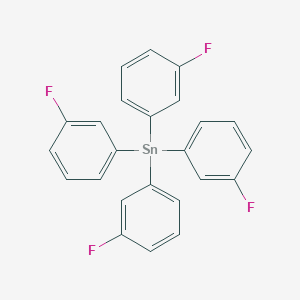

![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)

